9-Chloro-9-phosphabicyclo[4.2.1]nonane

Catalog No.
S13975128
CAS No.
106308-31-0
M.F
C8H14ClP
M. Wt
176.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-9-phosphabicyclo[4.2.1]nonane

CAS Number

106308-31-0

Product Name

9-Chloro-9-phosphabicyclo[4.2.1]nonane

IUPAC Name

9-chloro-9-phosphabicyclo[4.2.1]nonane

Molecular Formula

C8H14ClP

Molecular Weight

176.62 g/mol

InChI

InChI=1S/C8H14ClP/c9-10-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2

InChI Key

UMFHTEXKXUQKBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C1)P2Cl

9-Chloro-9-phosphabicyclo[4.2.1]nonane (CAS 106308-31-0), commonly referred to as a-PhobPCl, is a highly constrained, bicyclic secondary chlorophosphine used as a critical electrophilic precursor for synthesizing bulky, electron-rich phobane ligands. Unlike acyclic dialkylchlorophosphines, the rigid bicyclic framework of a-PhobPCl enforces a constrained C–P–C bridgehead angle, fundamentally altering the stereoelectronic profile of downstream phosphine, aminophosphine, and phosphinite ligands. In industrial procurement and catalyst design, a-PhobPCl is prioritized for its ability to generate ligands with enhanced hydrolytic stability and distinct π-acceptor/σ-donor balances, which are essential for optimizing transition-metal-catalyzed processes such as ethene oligomerization and cross-coupling reactions [1].

Substituting 9-chloro-9-phosphabicyclo[4.2.1]nonane with its symmetric [3.3.1] isomer (s-PhobPCl) or acyclic analogs like dicyclohexylchlorophosphine (Cy2PCl) leads to critical failures in catalyst performance and ligand synthesis. The [4.2.1] isomer exists as a mixture of a(5) and a(7) conformers, which yield ligands that bracket the donor strength of the [3.3.1] isomer; specifically, the a(7) conformer is a significantly stronger σ-donor. Consequently, substituting a-PhobPCl with s-PhobPCl alters the electronic environment of the metal center, directly impacting reaction selectivity and turnover frequencies [1]. Furthermore, replacing a-PhobPCl with acyclic chlorophosphines eliminates the steric rigidity required to prevent ligand degradation via hydrolysis or P-C bond cleavage during aggressive catalytic cycles [2].

Enhanced Hydrolytic Stability for Robust Ligand Manufacturing

The rigid bicyclic structure of 9-chloro-9-phosphabicyclo[4.2.1]nonane imparts significant hydrolytic resistance to its downstream derivatives compared to acyclic alternatives. When converted to aminophobanes (e.g., PhobPNHMe), the resulting compounds exhibit a significantly extended half-life and lower susceptibility to hydrolysis than the corresponding acyclic dicyclohexylphosphine derivatives (Cy2PNHMe) [1]. This structural shielding prevents rapid degradation during aqueous workups or in moisture-containing catalytic systems.

Evidence DimensionSusceptibility to hydrolytic degradation
Target Compound DataPhobPCl-derived aminophosphines maintain structural integrity under aqueous exposure
Comparator Or BaselineCy2PCl-derived aminophosphines (undergo rapid hydrolysis)
Quantified DifferenceCritical step-change in stability, enabling standard laboratory handling without strict anhydrous protocols
ConditionsAminolysis products evaluated under ambient moisture and biphasic conditions

Procurement of a-PhobPCl is essential for synthesizing robust ligands that can survive industrial-scale, moisture-tolerant catalytic processes without requiring ultra-strict anhydrous handling.

Distinct Electronic Profile: Lowered σ-Donor and Enhanced π-Acceptor Capacity

Ligands derived from the phobane core exhibit a systematically different electronic profile than their acyclic counterparts, driven by the constrained bridgehead angle. Benchmarking via the ν(CO) stretching frequencies of trans-[RhCl(CO)(L)2] complexes reveals that bicyclic aminophobanes (e.g., PhobPNHiPr, νCO = 1954 cm⁻¹) act as poorer σ-donors and stronger π-acceptors than acyclic equivalents (Cy2PNHiPr, νCO = 1951 cm⁻¹) [1]. This shift confirms a lowered HOMO energy, which is critical for tuning the oxidative addition and reductive elimination kinetics in transition metal catalysis.

Evidence Dimensionν(CO) stretching frequency in Rh(I) carbonyl complexes
Target Compound Data1954 cm⁻¹ (for PhobPNHiPr derived from PhobPCl)
Comparator Or Baseline1951 cm⁻¹ (for Cy2PNHiPr derived from Cy2PCl)
Quantified Difference+3 cm⁻¹ shift indicating stronger π-acceptor character
ConditionsCH2Cl2 solution; IR spectroscopy (2050–1850 cm⁻¹ region); complexes generated in situ

Buyers must select a-PhobPCl when catalyst optimization requires precise modulation of electron density at the metal center, a parameter acyclic chlorophosphines cannot replicate.

Access to Extreme σ-Donor Conformers via the [4.2.1] Isomeric Framework

Unlike the isomerically pure [3.3.1] symmetric phobane, the [4.2.1] isomeric mixture (a-PhobPCl) provides access to the a(7) and a(5) conformers. Spectroscopic probing demonstrates that the donor properties follow the strict quantitative order: a(7) > s-[3.3.1] > a(5) [1]. By utilizing the [4.2.1] precursor, chemists can isolate or utilize the a(7)-derived ligands, which represent the strongest σ-donors in the phobane family, enabling the stabilization of highly electron-deficient metal intermediates.

Evidence DimensionRelative σ-donor strength among phobane isomers
Target Compound Dataa(7) conformer (derived from [4.2.1] a-PhobPCl) represents the strongest σ-donor
Comparator Or Baselines-[3.3.1] conformer (intermediate donor) and a(5) conformer (weakest donor)
Quantified DifferenceEstablished spectroscopic ranking: a(7) > s-[3.3.1] > a(5) based on 1J(PSe) and 1J(PtP) coupling constants
ConditionsEvaluated via 1J(PSe) NMR coupling and Rh/Pt coordination complexes

Procuring the [4.2.1] isomer is mandatory when the application demands the extreme σ-donor capacity of the a(7) conformer, which the symmetric [3.3.1] baseline cannot provide.

Precursor for Chromium-Catalyzed Ethene Oligomerization

The hydrolytic stability and unique steric bulk of a-PhobPCl-derived aminophosphines make them highly suitable precursors for unsymmetrical diphos ligands (e.g., PhobPNMePAr2). These ligands are deployed in Cr-catalyzed ethene oligomerization, where they drive high selectivity toward valuable higher alkenes (tri/tetramerization) while resisting degradation in the catalytic environment [1].

Synthesis of Electron-Rich Ligands for Cross-Coupling Catalysis

Because the [4.2.1] framework provides access to the highly electron-donating a(7) conformer, a-PhobPCl is a structurally required starting material for synthesizing specific bulky, electron-rich tertiary phosphines. These ligands stabilize palladium and rhodium intermediates in challenging C-C and C-N cross-coupling reactions, where acyclic ligands fail to provide sufficient steric and electronic support [2].

Industrial Hydroformylation Workflows

The robust bicyclic backbone of a-PhobPCl translates into phosphine ligands that exhibit extended longevity and resistance to P-C bond cleavage under the high-pressure, high-temperature conditions of industrial hydroformylation. The specific π-acceptor/σ-donor balance quantified in Rh(I) complexes ensures targeted syngas coordination and turnover rates [1].

XLogP3

2.5

Exact Mass

176.0521651 g/mol

Monoisotopic Mass

176.0521651 g/mol

Heavy Atom Count

10

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